3-(Trifluoromethyl)cinnamic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

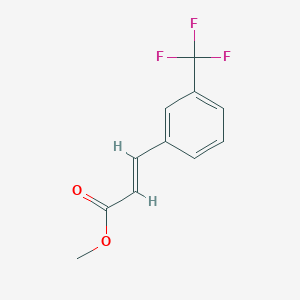

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAIZQSBGPNEEN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210220 | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104201-66-3 | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104201-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(Trifluoromethyl)cinnamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-(trifluoromethyl)cinnamate. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation. This document moves beyond a simple data report, offering a detailed interpretation of the spectrum grounded in fundamental NMR principles and extensive literature precedent. We will dissect the expected chemical shifts, coupling constants, and the profound influence of the meta-positioned trifluoromethyl group on the aromatic and vinylic protons. This guide is designed to equip researchers with the expertise to confidently interpret the ¹H NMR spectrum of this and structurally related compounds.

Introduction: The Significance of Methyl 3-(Trifluoromethyl)cinnamate

Methyl 3-(trifluoromethyl)cinnamate is a derivative of cinnamic acid, a naturally occurring aromatic acid. The introduction of a trifluoromethyl (-CF₃) group into the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.

Molecular Structure and Proton Environments

A clear understanding of the molecule's structure is the first step in interpreting its ¹H NMR spectrum. Below is the chemical structure of methyl (E)-3-(trifluoromethyl)cinnamate with the non-equivalent protons labeled. The trans or (E)-configuration of the double bond is the thermodynamically more stable and commonly synthesized isomer.

Figure 1. Chemical structure of methyl (E)-3-(trifluoromethyl)cinnamate with proton labels.

The molecule has seven distinct proton environments, which will give rise to seven unique signals in the ¹H NMR spectrum:

-

HA & HB: Vinylic protons on the α,β-unsaturated ester.

-

HC, HD, HE, & HF: Aromatic protons on the substituted benzene ring.

-

HG: Protons of the methyl ester group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for methyl 3-(trifluoromethyl)cinnamate in a standard NMR solvent such as deuterochloroform (CDCl₃).

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| HA | ~ 6.5 - 6.7 | Doublet (d) | JAB ≈ 16 | 1H |

| HB | ~ 7.7 - 7.9 | Doublet (d) | JAB ≈ 16 | 1H |

| HC | ~ 7.7 - 7.9 | Singlet (s) or narrowly split multiplet | - | 1H |

| HD | ~ 7.6 - 7.8 | Doublet (d) | JDE ≈ 8 | 1H |

| HE | ~ 7.5 - 7.7 | Triplet (t) | JED ≈ 8, JEF ≈ 8 | 1H |

| HF | ~ 7.8 - 8.0 | Doublet (d) | JFE ≈ 8 | 1H |

| HG | ~ 3.8 | Singlet (s) | - | 3H |

The Vinylic Protons (HA and HB): A Tale of Two Doublets

The two protons on the carbon-carbon double bond, HA and HB, are chemically non-equivalent and will appear as two distinct signals.

-

Chemical Shift: HB is trans to the aromatic ring and is deshielded by the electron-withdrawing carbonyl group of the ester, causing it to resonate at a higher chemical shift (downfield) compared to HA. The strong electron-withdrawing nature of the trifluoromethyl group on the aromatic ring will further deshield both vinylic protons compared to unsubstituted methyl cinnamate.

-

Multiplicity and Coupling Constant: HA and HB are coupled to each other. Since they are in a trans relationship across the double bond, they will exhibit a large coupling constant, typically around 16 Hz. This large J value is characteristic of trans-alkenes and is a key diagnostic feature for confirming the stereochemistry of the double bond. Each proton splits the signal of the other into a doublet.

The Aromatic Protons (HC, HD, HE, and HF): The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing group through both inductive and resonance effects. This has a significant impact on the chemical shifts of the aromatic protons.

-

HC: This proton is in the ortho position to the cinnamate substituent and meta to the trifluoromethyl group. It is expected to be a singlet or a very narrowly split multiplet due to weak long-range couplings.

-

HD and HF: These protons are ortho to the trifluoromethyl group and are therefore significantly deshielded, causing them to appear at the downfield end of the aromatic region. They will likely appear as doublets due to coupling with HE.

-

HE: This proton is para to the trifluoromethyl group and will be deshielded, but to a lesser extent than the ortho protons. It will be split by both HD and HF, resulting in a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).

The overall pattern of the aromatic region will be complex, but the relative chemical shifts and multiplicities can be predicted based on the strong deshielding effect of the trifluoromethyl group.

The Methyl Ester Protons (HG): A Simple Singlet

The three protons of the methyl ester group (HG) are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift, typically around 3.8 ppm, is characteristic of methyl esters.

Experimental Considerations for High-Quality Spectra

To obtain a high-quality ¹H NMR spectrum of methyl 3-(trifluoromethyl)cinnamate, the following experimental parameters should be considered:

-

Solvent: Deuterochloroform (CDCl₃) is a common and suitable solvent. Ensure the solvent is free from residual water, which can appear as a broad singlet in the spectrum.

-

Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region.

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.

Figure 2. A typical workflow for acquiring a ¹H NMR spectrum.

Potential Impurities and their Spectral Signatures

The synthesis of methyl 3-(trifluoromethyl)cinnamate can potentially lead to certain impurities that may be visible in the ¹H NMR spectrum.

-

Starting Materials: Residual 3-(trifluoromethyl)benzaldehyde or methyl acetate may be present.

-

Cis-Isomer: A small amount of the cis or (Z)-isomer may be formed. The vinylic protons of the cis-isomer would exhibit a smaller coupling constant (typically 10-12 Hz) and appear at slightly different chemical shifts.

-

Solvents: Residual solvents from the reaction or purification steps (e.g., diethyl ether, ethyl acetate, hexanes) may be observed.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of methyl 3-(trifluoromethyl)cinnamate, while not yet publicly cataloged, can be confidently predicted and interpreted based on fundamental NMR principles and data from analogous compounds. The key diagnostic features include the large coupling constant of the trans-vinylic protons, the characteristic singlet of the methyl ester, and the downfield shifts of the aromatic protons due to the strong electron-withdrawing effect of the trifluoromethyl group. This in-depth guide provides the necessary framework for researchers to utilize ¹H NMR spectroscopy for the unambiguous identification and purity assessment of this important synthetic building block.

References

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Methyl Cinnamate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... Retrieved from [Link]

An In-Depth Technical Guide on the Solubility of 3-(Trifluoromethyl)cinnamic Acid Methyl Ester

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in biological systems and dictates its viability for formulation and drug delivery. This technical guide provides a comprehensive examination of the solubility characteristics of 3-(Trifluoromethyl)cinnamic acid methyl ester, a valuable compound in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical, field-proven methodologies for solubility assessment. We will explore predictive models, present detailed experimental protocols for qualitative and quantitative determination, and discuss the key factors influencing solubility. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of this critical parameter.

Introduction and Physicochemical Profile

This compound, also known as methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate, is a derivative of cinnamic acid. Cinnamic acid and its analogues are recognized for a variety of biological activities and are frequently used as precursors in the synthesis of more complex molecules, including pharmaceuticals.[1][2] The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, significantly alters the electronic properties and lipophilicity of the parent molecule, which in turn profoundly impacts its solubility and other physicochemical characteristics.

A thorough understanding of the solubility of this ester is paramount for its effective use in both synthetic chemistry and potential therapeutic applications. For instance, in drug development, solubility directly influences formulation strategies, dissolution rates, and ultimately, bioavailability.[3]

Key Physicochemical Properties:

To understand solubility, one must first consider the fundamental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃O₂ | PubChem[4] |

| Molecular Weight | 230.18 g/mol | PubChem[4] |

| IUPAC Name | methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | PubChem[4] |

| CAS Number | 104201-66-3 | PubChem[4] |

| Appearance | White to Off-White Solid/Crystals | ChemicalBook[2], ScenTree[5] |

| Predicted XLogP3 | 3.5 | PubChem[4] |

The structure, featuring a substituted aromatic ring, an α,β-unsaturated ester, and a trifluoromethyl group, suggests a molecule with significant nonpolar character. The predicted octanol-water partition coefficient (XLogP3) of 3.5 indicates a preference for lipophilic environments over aqueous media, foreshadowing low water solubility.[4]

Theoretical Frameworks for Solubility Prediction

Before embarking on laboratory-based measurements, theoretical models can provide valuable, time-saving estimations of solubility behavior.

The "Like Dissolves Like" Principle

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[6] this compound possesses both polar (the methyl ester group) and nonpolar (the trifluoromethylphenyl group) regions. Therefore, its solubility is expected to be poor in highly polar solvents like water and in highly nonpolar solvents like hexane, but favorable in solvents of intermediate polarity.

Caption: A systematic workflow for solubility testing.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of the compound in a range of common laboratory solvents to classify it and guide solvent selection for synthesis, purification, and formulation.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Solvents: Deionized Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Hexane.

Procedure:

-

Preparation: Add approximately 10 mg of the compound to eight separate, labeled test tubes.

-

Solvent Addition: To the first tube, add the first solvent dropwise up to 1 mL.

-

Mixing: After each addition of ~0.25 mL, vortex the tube vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background. Note if the solid has completely dissolved.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves in 1 mL.

-

Insoluble: No visible dissolution of the solid.

-

-

Repeat: Repeat steps 2-5 for each of the remaining solvents.

Self-Validation and Causality:

-

Why 10 mg in 1 mL? This ratio (10 mg/mL) is a common threshold. If a compound dissolves at this level, it is often considered "soluble" for many screening purposes.

-

Why vortex vigorously? This ensures that the observed insolubility is not due to poor kinetics or insufficient mixing, but rather reflects the thermodynamic limit of the system.

Expected Qualitative Results (Predicted):

| Solvent | Polarity Type | Expected Solubility | Rationale |

| Hexane | Nonpolar | Insoluble to Partially Soluble | Mismatch with the polar ester group. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good balance of polarity to dissolve both parts of the molecule. |

| Acetone | Polar Aprotic | Soluble | Similar to DCM, effective at solvating the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good general solvent for moderately polar organics. |

| Methanol | Polar Protic | Soluble to Partially Soluble | Can interact with the ester but may struggle with the large nonpolar part. |

| Ethanol | Polar Protic | Soluble to Partially Soluble | Similar to methanol. |

| DMSO | Polar Aprotic | Soluble | Strong solvent, likely to dissolve the compound. |

| Water | Polar Protic | Insoluble | Significant mismatch in polarity; high lipophilicity of the compound. |

Protocol 2: Quantitative Aqueous Solubility by Shake-Flask Method (OECD 105 Guideline)

Objective: To determine the precise thermodynamic (equilibrium) solubility of the compound in an aqueous medium at a controlled temperature, following the internationally recognized OECD 105 test guideline. [7][8]This is the benchmark method for regulatory submissions. [9][10] Materials:

-

This compound (ensure high purity)

-

Flasks with stoppers or screw caps

-

Constant temperature water bath or incubator (e.g., 25°C ± 0.5°C)

-

Orbital shaker

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method (e.g., HPLC-UV) for quantification

-

Buffer solution of choice (e.g., pH 7.4 phosphate-buffered saline for physiological relevance)

Procedure:

-

System Preparation: Add an excess amount of the solid compound to several flasks containing the aqueous buffer. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Equilibration: Place the sealed flasks on an orbital shaker within the temperature-controlled environment. Agitate the flasks for a prolonged period. A preliminary experiment should be run to determine how long it takes to reach equilibrium (e.g., sample at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical. [9]3. Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow coarse particles to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic solid particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.

-

Expert Insight: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

-

-

Quantification: Dilute the clear, saturated solution as necessary and analyze its concentration using a pre-validated HPLC-UV or other suitable analytical method.

-

Data Reporting: The average concentration from at least three replicate flasks is reported as the solubility at the specified temperature and pH.

Self-Validation and Causality:

-

Why use excess solid? This is the core principle of the thermodynamic solubility measurement; it ensures the solution is truly saturated.

-

Why control temperature? Solubility is temperature-dependent. A stable temperature is critical for reproducible and accurate results. * Why validate the analytical method? The accuracy of the final solubility value is entirely dependent on the accuracy of the method used to measure the concentration. The method must be proven to be linear, accurate, and precise in the relevant concentration range.

Conclusion

The solubility of this compound is a key parameter that dictates its utility in scientific and industrial applications. This guide has provided a robust framework for understanding and determining this property. By combining theoretical predictions from principles like "like dissolves like" and Hansen Solubility Parameters with rigorous experimental methods such as qualitative screening and the OECD 105 shake-flask protocol, researchers can generate the reliable data needed for informed decision-making. The provided protocols are designed not just as instructions, but as self-validating systems that emphasize the scientific reasoning behind each step, ensuring data integrity and reproducibility for professionals in research and drug development.

References

-

PubChem. (n.d.). m-(Trifluoromethyl)cinnamic acid. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

-

ScenTree. (2025). Methyl cinnamate (CAS N° 103-26-4). Retrieved from ScenTree.co. URL: [Link]

-

Cheméo. (2023). Chemical Properties of trans-3-(Trifluoromethyl)cinnamic acid, decyl ester. Retrieved from Chemeo.com. URL: [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from Westpharma.com. URL: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from chem.utoronto.ca. URL: [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubChem. (n.d.). Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB.fr. URL: [Link]

-

ResearchGate. (2016). Hansen solubility parameter: A quick review in pharmaceutical aspect. Retrieved from ResearchGate.net. URL: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. URL: [Link]

-

UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. University College London. Retrieved from discovery.ucl.ac.uk. URL: [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from Phytosafe.fr. URL: [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (This is a general reference for solubility testing in organic chemistry).

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from situtest.com. URL: [Link]

-

PubMed. (2016). Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. National Library of Medicine. Retrieved from pubmed.ncbi.nlm.nih.gov. URL: [Link]

-

Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. Retrieved from Analytice.com. URL: [Link]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from vlci.biz. URL: [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from chem.libretexts.org. URL: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from saltise.ca. URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | C11H9F3O2 | CID 5314585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - Methyl cinnamate (CAS N° 103-26-4) [scentree.co]

- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

The Trifluoromethyl Group in Cinnamic Acid Derivatives: A Guide to Enhanced Bioactivity and Pharmacokinetics

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the cinnamic acid scaffold represents a powerful approach in modern medicinal chemistry. Cinnamic acid and its derivatives, naturally occurring phenolic compounds, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This technical guide explores the multifaceted role of the trifluoromethyl group in augmenting these inherent properties. We will delve into the fundamental physicochemical changes induced by trifluoromethylation and how these modifications translate into improved pharmacokinetic profiles and enhanced pharmacodynamic interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies to optimize cinnamic acid-based therapeutic agents.

Introduction: The Strategic Value of Fluorination

Cinnamic acid, a simple unsaturated carboxylic acid, serves as a versatile backbone in drug design.[1] Its derivatives are implicated in the modulation of numerous biological pathways, making them attractive starting points for novel therapeutics.[2][5] However, parent compounds often face challenges such as metabolic instability or suboptimal potency. The introduction of fluorine, and particularly the trifluoromethyl (CF₃) group, has become a cornerstone strategy to overcome these limitations.[6] The unique electronic properties of the CF₃ group—high electronegativity, steric bulk, and metabolic stability—profoundly influence a molecule's behavior in vitro and in vivo.[7][8] This guide will elucidate the causal relationships between CF₃ substitution and the resulting enhancements in the biological efficacy of cinnamic acid derivatives.

The Trifluoromethyl Group: A Bioisostere with Transformative Properties

The trifluoromethyl group is often employed as a bioisostere for methyl groups or chlorine atoms.[7][9] However, its effects extend far beyond simple mimicry. Its unique combination of properties makes it a valuable tool for fine-tuning drug candidates.[7]

Key Physicochemical Properties:

-

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the acidity (pKa) of the carboxylic acid moiety in cinnamic acid derivatives and modulate the electron density of the aromatic ring.[7] This electronic perturbation can influence binding interactions with biological targets.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[9] This is a critical factor for improving oral bioavailability and penetration into target tissues, such as crossing the blood-brain barrier.[7]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the CF₃ group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[7][9] Substituting a metabolically vulnerable methyl group with a CF₃ group can block a primary metabolic pathway, thereby increasing the drug's half-life and bioavailability.[10]

-

Steric Influence: The CF₃ group is sterically larger than a hydrogen atom and comparable to a chlorine atom, influencing the molecule's conformation.[9] This can lead to more selective binding to the target protein by favoring a specific binding pose.

The following diagram illustrates the cascading effects of introducing a trifluoromethyl group onto a lead compound.

Caption: Impact of the CF₃ group on drug properties.

Trifluoromethylated Cinnamic Acid Derivatives in Drug Discovery

The incorporation of a CF₃ group has proven beneficial across various therapeutic applications of cinnamic acid derivatives.

Anticancer Activity

Cinnamic acid derivatives are known to possess anticancer properties, often acting through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[2][5][11] The introduction of a trifluoromethyl group can enhance these activities.[5] For instance, trifluoromethylated cinnamic acid derivatives have been investigated as potent anticancer agents, with their mechanism often linked to the modulation of pathways like NF-κB, PI3K-Akt, and MAPK, which regulate critical cellular processes.[5][12]

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Harmicine-Cinnamic Acid Hybrids | HepG2 (Liver) | 0.74 - 3.11 µM | [2] |

| Cinnamic Acid Derivatives | Various | Potent antiproliferative activity | [2] |

| 3-(Trifluoromethyl)cinnamic acid | Various | Used in synthesis of anticancer agents | [13] |

Anti-inflammatory Activity

Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties.[14][15] They can modulate key pro-inflammatory pathways and reduce the production of inflammatory mediators like TNF-α and IL-6.[14][16] Trifluoromethylated analogs are being explored to develop more potent anti-inflammatory agents for conditions such as acute lung injury.[13][14] The CF₃ group can enhance the interaction with inflammatory enzymes, leading to improved efficacy.[16]

Antimicrobial Activity

The rise of drug-resistant microbial strains necessitates the development of novel antimicrobial agents.[17] Cinnamic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi by disrupting cell membranes and inhibiting biofilm formation.[18][19] Trifluoromethylation is a strategy being used to enhance the antimicrobial potency of these compounds.[5]

Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylated cinnamic acid derivatives can be achieved through various methods. A common approach involves the reaction of a trifluoromethyl-substituted benzaldehyde with a suitable reagent to form the acrylic acid side chain.

General Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel trifluoromethylated cinnamic acid derivatives.

Caption: Workflow for synthesis and evaluation.

Example Protocol: Synthesis of m-Trifluoromethyl Cinnamic Acid

This protocol is based on a reported aldol condensation method.[20]

Objective: To synthesize m-trifluoromethyl cinnamic acid from m-trifluoromethylbenzaldehyde and acetaldehyde.

Materials:

-

m-Trifluoromethylbenzaldehyde

-

Acetaldehyde

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF)

-

1M Hydrochloric Acid

-

Dichloromethane

Procedure:

-

Add m-trifluoromethylbenzaldehyde (e.g., 0.1 mol) to a reaction flask containing THF.

-

Add the base catalyst, DBU (e.g., 0.02 mol).

-

While stirring, add freshly distilled acetaldehyde (e.g., 0.25 mol) to the mixture.

-

Stir the reaction at room temperature (20-25°C) for approximately 48 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[20]

-

Remove excess acetaldehyde and THF by vacuum distillation at a temperature below 30°C.

-

Neutralize the residue to a pH of 3-5 with 1M HCl.

-

Extract the product with dichloromethane.

-

Concentrate the organic phase under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain the final product.[20]

Protocol: In Vitro Anticancer Activity (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of compounds against cancer cell lines.[5]

Objective: To determine the concentration of a trifluoromethylated cinnamic acid derivative that inhibits 50% of cell growth (IC₅₀).

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to form formazan crystals.

-

Solubilization: Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve generated from the absorbance data.[5]

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of cinnamic acid derivatives. Its strategic incorporation can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity, ultimately resulting in more potent and effective drug candidates.[6][7] The ability to block metabolic hotspots while enhancing lipophilicity and target interactions underscores the transformative potential of this functional group.[10]

Future research should focus on direct, head-to-head comparative studies of trifluoromethylated cinnamic acid derivatives against their non-fluorinated counterparts to fully elucidate structure-activity relationships.[12] Furthermore, exploring the introduction of the CF₃ group at different positions on the cinnamic acid scaffold will likely yield novel compounds with unique biological activity profiles. As synthetic methodologies for trifluoromethylation continue to advance, the accessibility and application of these valuable derivatives in drug discovery are set to expand, paving the way for new therapies for a range of diseases.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- Cinnamic acid derivatives. (2019, April 29).

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. (n.d.). Benchchem.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). preprints.org.

- Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. (n.d.). MDPI.

- Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (n.d.). PubMed.

- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.). PubMed Central.

- Trifluoromethylated bioactive molecules and the construction of... (n.d.).

- Cinnamic acid derivatives as anticancer agents-a review. (n.d.). PubMed.

- The preparation method of m-trifluoromethyl cinnamic acid. (n.d.).

- A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. (n.d.). Benchchem.

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). .

- 3-(Trifluoromethyl)cinnamic acid. (n.d.). Chem-Impex.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Discovery of new cinnamic derivatives as anti‐inflammatory agents for treating acute lung injury in mice. (2025, May 27).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.

- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (n.d.). Benchchem.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 19. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Trifluoromethyl)cinnamic Acid Methyl Ester as a Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of methyl 3-(trifluoromethyl)cinnamate, a pivotal intermediate in modern organic synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the cinnamate scaffold imparts unique physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. This document details the synthesis of the title compound, explores its reactivity and utility as a versatile building block, and presents field-proven experimental protocols. It is intended to serve as a valuable resource for researchers, chemists, and drug development professionals, enabling them to leverage the full potential of this fluorinated intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Fluorination in Cinnamate Scaffolds

Cinnamic acid and its derivatives are a well-established class of organic compounds, serving as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and performance materials.[1][2] The introduction of a trifluoromethyl (-CF₃) group, particularly at the meta-position of the phenyl ring, represents a significant advancement in the design of novel molecules. The -CF₃ group is a powerful modulator of a molecule's electronic and physical properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their biological targets.[3]

Methyl 3-(trifluoromethyl)cinnamate harnesses these benefits, offering a stable, reactive, and versatile platform for chemical elaboration. The ester functionality and the activated alkene provide two distinct reaction sites, allowing for a wide array of chemical transformations. This guide will elucidate the synthetic pathways to this intermediate and detail its subsequent application in constructing more complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of methyl 3-(trifluoromethyl)cinnamate is essential for its effective use in synthesis, including planning reactions, purification, and characterization.

Table 1: Physicochemical and Spectroscopic Data for Methyl 3-(Trifluoromethyl)cinnamate

| Property | Value |

| IUPAC Name | methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.18 g/mol |

| Appearance | White to off-white solid or oil |

| Melting Point | Data not consistently available; may be a low-melting solid |

| Boiling Point | Data not consistently available |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.5 (m, 4H, Ar-H), ~7.65 (d, 1H, J ≈ 16 Hz, C=CH), ~6.50 (d, 1H, J ≈ 16 Hz, C=CH), ~3.80 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166.8 (C=O), ~143.0 (C=CH), ~135.0 (Ar-C), ~131.5 (q, J ≈ 33 Hz, C-CF₃), ~131.0 (Ar-CH), ~129.5 (Ar-CH), ~126.5 (q, J ≈ 4 Hz, Ar-CH), ~124.5 (q, J ≈ 4 Hz, Ar-CH), ~123.8 (q, J ≈ 272 Hz, CF₃), ~119.0 (C=CH), ~52.0 (OCH₃) |

| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1640 (C=C stretch), ~1330 (C-F stretch), ~1120 (C-O stretch) |

| Mass Spectrum (EI) | m/z 230 (M⁺), 199 (M⁺ - OCH₃), 171 (M⁺ - CO₂CH₃) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are in Hertz (Hz). Quartets (q) for carbon signals are due to coupling with fluorine atoms.

Synthesis of Methyl 3-(Trifluoromethyl)cinnamate: A Two-Step Approach

The most reliable and scalable synthesis of the title compound involves a two-step sequence starting from commercially available 3-(trifluoromethyl)benzaldehyde. The first step establishes the cinnamic acid backbone, followed by esterification.

Step 1: Synthesis of 3-(Trifluoromethyl)cinnamic Acid

The formation of the carbon-carbon double bond is typically achieved via a Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and malonic acid. This reaction is catalyzed by a base, often in a high-boiling solvent like pyridine with a catalytic amount of piperidine.[4]

Step 2: Fischer Esterification

The resulting 3-(trifluoromethyl)cinnamic acid is then converted to its methyl ester through Fischer esterification.[5][6] This acid-catalyzed reaction with methanol is an equilibrium process, and using excess methanol as the solvent drives the reaction to completion.

Caption: Synthetic workflow for methyl 3-(trifluoromethyl)cinnamate.

Alternative, though less common for this specific substrate on a lab scale, methods for synthesizing cinnamate esters include the Wittig and Heck reactions.[7][8][9] The Wittig reaction, involving the reaction of an aldehyde with a phosphorus ylide, is highly stereoselective for the trans-isomer when a stabilized ylide is used.[10][11] The Heck reaction provides a powerful method for C-C bond formation by coupling an aryl halide with an alkene, such as methyl acrylate, using a palladium catalyst.[12][13]

Utility as a Synthetic Intermediate

Methyl 3-(trifluoromethyl)cinnamate is a versatile building block due to its two primary reactive sites: the α,β-unsaturated ester system. This allows for a diverse range of transformations to build molecular complexity.

Caption: Key reaction pathways from the core intermediate.

Reactions at the Ester Group

-

Amidation: The ester can be readily converted to a wide range of amides by direct reaction with primary or secondary amines. Cinnamamides are prevalent scaffolds in medicinal chemistry, exhibiting anticancer, anti-mitotic, and antioxidant activities.[8]

-

Saponification: Base-mediated hydrolysis efficiently cleaves the ester to regenerate the parent 3-(trifluoromethyl)cinnamic acid, which can be used for further reactions, such as conversion to an acid chloride.[14]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding cinnamyl alcohol, providing another valuable synthetic intermediate.

Reactions at the Alkene Double Bond

-

Hydrogenation: The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the saturated methyl 3-(3-(trifluoromethyl)phenyl)propanoate. This allows for the creation of flexible alkyl chains attached to the fluorinated aromatic ring.

-

Michael (Conjugate) Addition: As an α,β-unsaturated ester, the compound is an excellent Michael acceptor. This allows for the 1,4-addition of a wide range of nucleophiles, including organocuprates, enolates, and heteroatoms, forming a new carbon-carbon or carbon-heteroatom bond at the β-position. This is a powerful tool for extending the carbon skeleton.

-

Epoxidation and Dihydroxylation: The electron-deficient alkene can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dihydroxylated to form diols, introducing further stereocenters and functional handles for subsequent transformations.

Detailed Experimental Protocols

The following protocols are provided as a self-validating guide for the synthesis and application of the title compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 3-(Trifluoromethyl)cinnamic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3-4 volumes relative to the aldehyde).[4]

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to 110 °C and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: Cool the mixture to room temperature and pour it into an excess of cold water.

-

Acidification: Acidify the aqueous mixture to pH 2 with concentrated hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-(trifluoromethyl)cinnamic acid as a white solid. Yields are typically in the 80-90% range.[4]

Protocol 2: Fischer Esterification to Methyl 3-(Trifluoromethyl)cinnamate

-

Setup: In a round-bottom flask, suspend 3-(trifluoromethyl)cinnamic acid (1.0 eq) in an excess of methanol (10-20 volumes).[5]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[15]

-

Work-up: Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Extraction: Dilute the remaining solution with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield the pure methyl ester.

Protocol 3: General Procedure for Amidation

-

Setup: Dissolve methyl 3-(trifluoromethyl)cinnamate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Add the desired primary or secondary amine (1.5-2.0 eq). For less reactive amines, the reaction may require heating or the use of a coupling agent.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: The resulting crude amide can be purified by recrystallization or column chromatography to yield the final product.

Conclusion

Methyl 3-(trifluoromethyl)cinnamate is a highly valuable and versatile synthetic intermediate. The presence of the trifluoromethyl group provides a strategic advantage for developing novel compounds with enhanced biological and material properties. This guide has detailed its synthesis from readily available precursors and outlined its broad reactivity, providing a solid foundation for its application in complex synthetic campaigns. The robust protocols and mechanistic insights presented herein are designed to empower researchers to confidently incorporate this powerful building block into their discovery programs.

References

- ScenTree. (n.d.). Methyl cinnamate (CAS N° 103-26-4).

- MedchemExpress. (n.d.). 3-(Trifluoromethyl)cinnamic acid.

- Caroll, J. S., et al. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.

- BenchChem. (2025). Application Notes and Protocols: 3-(Trifluoromethoxy)cinnamic Acid in Material Science. BenchChem Technical Support.

- PubChem. (n.d.). m-(Trifluoromethyl)cinnamic acid.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)cinnamic acid synthesis.

- PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid.

- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.

- NIST. (n.d.). trans-Cinnamamide, N-(3-methylphenyl)-3-trifluoromethyl-. NIST Chemistry WebBook.

- ResearchGate. (2025).

- University of Wisconsin-Madison. (n.d.).

- Meanwell, N. A. (2025).

- Unknown. (n.d.). A Solvent Free Wittig Reaction.

- MassBank. (2008). 3-(TRIFLUOROMETHYL)CINNAMIC ACID. MassBank of North America (MoNA).

- Al-Shammari, M. B., et al. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.

- Al-Kargholi, M. K., et al. (2019). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.

- Pathiranage, A. L., et al. (2018).

- BenchChem. (2025). A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. BenchChem.

- Google Patents. (n.d.).

- WebAssign. (n.d.).

- da Silva, J. L., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.

- Juleanti, N., et al. (2022).

- ACS Publications. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.

- Johnson Matthey Technology Review. (1999).

- ResearchGate. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.

- ResearchGate. (2025).

- SpringerLink. (2022). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid.

- BenchChem. (2025).

- Journal of Chemical and Pharmaceutical Research. (2016).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. community.wvu.edu [community.wvu.edu]

- 8. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 9. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]

Methodological & Application

Application Notes and Protocols: 3-(Trifluoromethyl)cinnamic acid methyl ester in Polymer Chemistry

Introduction: Harnessing the Unique Properties of Fluorinated Cinnamate Monomers

The incorporation of fluorine atoms into polymer structures imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. 3-(Trifluoromethyl)cinnamic acid methyl ester emerges as a monomer of significant interest at the intersection of fluoropolymer and polymer chemistry. The trifluoromethyl group, a potent electron-withdrawing moiety, is anticipated to significantly influence the reactivity of the cinnamate double bond and the properties of the resulting polymer. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent copolymerization, offering detailed protocols and insights for researchers in polymer science and drug development. While the homopolymerization of 1,2-disubstituted olefins like cinnamic esters is generally challenging, their copolymerization with more reactive monomers such as styrene offers a viable route to novel fluorinated polymers with tailored properties.

Monomer Synthesis: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process: the Knoevenagel condensation to form the cinnamic acid derivative, followed by Fischer esterification to yield the desired methyl ester.

Part 1: Synthesis of 3-(Trifluoromethyl)cinnamic acid

The Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid provides a reliable route to 3-(trifluoromethyl)cinnamic acid. The reaction is typically catalyzed by a base, such as pyridine with a catalytic amount of piperidine.

Protocol: Knoevenagel Condensation

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1 eq), and anhydrous pyridine (4 mL per gram of aldehyde).

-

Add a catalytic amount of piperidine (approximately 0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then pour it over a mixture of crushed ice and concentrated HCl.

-

A precipitate of 3-(trifluoromethyl)cinnamic acid will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(trifluoromethyl)cinnamic acid as a white crystalline solid.[1][2]

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis (expected: 135-137 °C).[3][4]

Part 2: Synthesis of this compound

The synthesized 3-(trifluoromethyl)cinnamic acid is then esterified to its methyl ester via Fischer esterification, using methanol in the presence of a strong acid catalyst.

Protocol: Fischer Esterification

Materials:

-

3-(Trifluoromethyl)cinnamic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Dissolve 3-(trifluoromethyl)cinnamic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the acid weight).

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with a saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Yield: >90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Copolymerization of this compound with Styrene

Due to the low propensity of 1,2-disubstituted alkenes like cinnamic esters to undergo radical homopolymerization, a copolymerization approach with a more reactive monomer is necessary. Styrene is an excellent comonomer due to its well-understood polymerization behavior and the resulting polymer's useful properties. Controlled radical polymerization (CRP) techniques are highly recommended to achieve copolymers with well-defined molecular weights and low dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust CRP method suitable for this system.

Rationale for RAFT Copolymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions by employing a chain transfer agent (CTA). This method is tolerant to a wide range of functional groups and reaction conditions, making it ideal for the copolymerization of functional monomers like this compound.

Experimental Workflow for RAFT Copolymerization

Caption: Workflow for RAFT copolymerization.

Protocol: RAFT Copolymerization of this compound (TFMC-Me) with Styrene (St)

Materials:

-

This compound (TFMC-Me)

-

Styrene (St), inhibitor removed

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or similar RAFT agent

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

-

Anhydrous toluene

-

Methanol

Procedure:

-

In a Schlenk flask, dissolve TFMC-Me (e.g., 1.0 g), styrene (e.g., 4.0 g), CPDTC (target molecular weight dependent), and AIBN (molar ratio of RAFT agent to initiator typically 5:1 to 10:1) in anhydrous toluene.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70-80 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gas chromatography.

-

To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.

Characterization and Expected Properties of the Copolymer

The resulting copolymer, poly(TFMC-Me-co-St), should be thoroughly characterized to determine its molecular weight, composition, and thermal properties.

Molecular Weight and Composition Analysis:

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A well-controlled RAFT polymerization should yield a Đ value below 1.3.

-

¹H NMR Spectroscopy: Determine the copolymer composition by integrating the characteristic peaks of the TFMC-Me and styrene monomer units.

Thermal Properties:

The incorporation of the trifluoromethyl group is expected to influence the thermal properties of the copolymer.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer. The Tg is expected to be higher than that of polystyrene due to the increased rigidity and steric hindrance introduced by the TFMC-Me units.

-

Thermogravimetric Analysis (TGA): Assess the thermal stability of the copolymer by determining the onset of decomposition temperature. The presence of the C-F bonds should enhance the thermal stability compared to polystyrene.

Predicted Polymer Properties:

| Property | Polystyrene (PS) | Poly(TFMC-Me-co-St) (Predicted) | Rationale |

| Glass Transition Temperature (Tg) | ~100 °C | > 100 °C | Increased chain rigidity from the cinnamate backbone and steric hindrance from the trifluoromethyl group. |

| Thermal Stability (TGA onset) | ~350 °C | > 350 °C | High bond energy of the C-F bond. |

| Solubility | Soluble in aromatic and chlorinated solvents | Similar to PS, potentially with altered solubility due to the fluorinated group. | The phenyl and ester groups will likely maintain solubility in common organic solvents. |

| Refractive Index | ~1.59 | < 1.59 | Fluorinated polymers typically have lower refractive indices. |

| Surface Energy | ~33 mN/m | < 33 mN/m | The trifluoromethyl group will lower the surface energy, imparting hydrophobicity. |

Potential Applications in Drug Development and Beyond

The unique properties of poly(TFMC-Me-co-St) make it a promising candidate for various applications, particularly in the biomedical field.

Drug Delivery:

The hydrophobic nature of the trifluoromethyl groups can be exploited for the encapsulation of hydrophobic drugs in polymeric nanoparticles or micelles. The ester functionality provides a potential site for further chemical modification, such as the attachment of targeting ligands or hydrophilic polymers like polyethylene glycol (PEG) to create amphiphilic block copolymers for drug delivery systems.[5] The enhanced thermal and chemical stability of the polymer can also contribute to the robustness of the drug delivery vehicle.

Biomaterials and Coatings:

The low surface energy and hydrophobicity imparted by the trifluoromethyl groups make these copolymers suitable for creating anti-fouling surfaces on medical devices and implants, reducing protein adsorption and bacterial adhesion.

Optical and Electronic Materials:

The low refractive index of fluorinated polymers makes them attractive for applications in optical fibers and coatings. The presence of the aromatic and trifluoromethyl groups may also lead to interesting dielectric properties.

Conclusion

The synthesis and copolymerization of this compound offer a pathway to novel fluorinated polymers with a unique combination of properties. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising monomer in various fields of polymer chemistry and materials science. The ability to tailor the properties of the resulting copolymers through controlled radical polymerization techniques opens up a wide range of possibilities for the development of advanced materials for biomedical and technological applications.

References

-

PrepChem. Synthesis of 3-(trifluoromethyl) cinnamic acid. [Link]

- Satoh, K., et al. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. Biomacromolecules, 20(1), 356-367.

- Fonseca, A. C., et al. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 10(14), 1696-1723.

- Kanbara, T., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Molecules, 29(6), 1214.

- Lansalot, M., et al. (2016). RAFT polymerization. Chemical Society Reviews, 45(18), 5058-5100.

- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039.

- Nicolas, J., et al. (2013). Nitroxide-mediated polymerization. Progress in Polymer Science, 38(1), 63-235.

-

Protolabs. Glass Transition Temperature (Tg) of Polymers. [Link]

- Martins, C., et al. (2017).

Sources

Application Notes and Protocols: Suzuki Coupling of Trifluoromethylated Cinnamates

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Trifluoromethylated Cinnamates

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This is due to the unique properties the CF₃ group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][4] Cinnamic acids and their derivatives, naturally occurring compounds, serve as valuable scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[5] The convergence of these two areas—trifluoromethylation and cinnamate chemistry—presents a powerful strategy for the development of novel therapeutics and functional materials.

The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, offering high functional group tolerance and efficiency.[6][7] This guide provides a detailed exploration of the application of Suzuki coupling to trifluoromethylated cinnamates, offering insights into reaction optimization, mechanistic considerations, and practical laboratory protocols.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (such as a boronic acid or ester) and an organic halide or triflate.[7][8] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[9][10]

The three key steps in the catalytic cycle are:[8][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (e.g., a halogenated trifluoromethylated cinnamate), forming a Pd(II) complex.[8][9][10]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate.[8][9][10] The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the organic group.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9][10]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: A general workflow for the Suzuki coupling of trifluoromethylated cinnamates.

Step-by-Step Methodology:

-

Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add ethyl (E)-4-bromo-2-(trifluoromethyl)cinnamate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Using syringes, add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Applications in Drug Discovery and Development

The trifluoromethylated biaryl structures synthesized via this methodology are of significant interest in drug discovery. The CF₃ group can enhance a molecule's ability to cross cell membranes and can block metabolic pathways, thereby increasing the drug's half-life. [1] For instance, a number of FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern pharmaceuticals. [12]Examples include:

-

Fluoxetine: An antidepressant that contains a trifluoromethylphenyl group. [12]* Pexidartinib: A tyrosine kinase inhibitor used in cancer therapy. [12] The synthesis of novel trifluoromethylated cinnamate derivatives through Suzuki coupling provides a valuable avenue for the exploration of new chemical space and the development of next-generation therapeutics.

Conclusion

The Suzuki-Miyaura cross-coupling of trifluoromethylated cinnamates is a robust and versatile method for the synthesis of complex organic molecules. By carefully selecting the catalyst, ligands, base, and solvent, researchers can achieve high yields and access a wide range of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding and a practical starting point for scientists working in these fields.

References

- Thomas, D. B., & Clayden, J. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the "Boronate Mechanism": Evidence for the Alternative Fork in the Trail. PubMed.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.

- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. ResearchGate.

- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.

- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

- Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Sci-Hub. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Sci-Hub.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- ResearchGate. (2025). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate.

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate.

- BenchChem. (n.d.). A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. BenchChem.

- The Journal of Organic Chemistry. (n.d.). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

- PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central.

- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.

- Organic Chemistry Portal. (2001). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Knoevenagel Condensation of 3-(Trifluoromethyl)benzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Knoevenagel condensation with 3-(trifluoromethyl)benzaldehyde. The potent electron-withdrawing nature of the trifluoromethyl group makes this substrate highly reactive, but it can also introduce specific challenges that may lead to suboptimal yields. This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and practical insights to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with 3-(trifluoromethyl)benzaldehyde is resulting in a very low yield or failing completely. What are the most probable causes?

Low or no yield can stem from several factors, often magnified by the high electrophilicity of the 3-(trifluoromethyl)benzaldehyde carbonyl carbon. The primary areas to investigate are:

-

Catalyst Choice and Activity: The selection of a base catalyst is critical. A base that is too strong can induce self-condensation of the aldehyde, while one that is too weak may not efficiently deprotonate the active methylene compound.[1] Weak bases like piperidine, pyrrolidine, or ammonium acetate are standard choices.[1] Catalyst inactivity due to age or improper storage is also a common culprit.

-

Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. While many Knoevenagel condensations proceed at room temperature, the specific combination of your substrates may require heating to overcome the activation energy. Conversely, excessive heat or prolonged reaction times can lead to side product formation.

-

Presence of Water: The Knoevenagel condensation generates water as a byproduct.[1] In a reversible reaction, this water can hydrolyze the product or inhibit the catalyst, shifting the equilibrium back toward the starting materials and lowering the yield.[1]

-

Purity of Reactants: Impurities in either the 3-(trifluoromethyl)benzaldehyde or the active methylene compound can interfere with the reaction.

Q2: Why is the choice of a weak base so critical when working with an activated aldehyde like 3-(trifluoromethyl)benzaldehyde?